4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridine moiety and a benzothiazole ring, both of which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core The final step involves the coupling of the triazolopyridine and benzothiazole intermediates with butanamide under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the triazolopyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent downstream signaling.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibitory activity.
[1,2,4]triazolo[4,3-a]pyridines: These compounds are structurally related and have similar synthetic routes and reactivity.
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: These compounds have a fused triazole and triazine moiety and are used in various applications, including materials science.
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide is unique due to the presence of both triazolopyridine and benzothiazole moieties, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high specificity makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C18H14F3N5O2S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide |
InChI |
InChI=1S/C18H14F3N5O2S/c19-18(20,21)28-11-7-8-12-13(10-11)29-17(22-12)23-16(27)6-3-5-15-25-24-14-4-1-2-9-26(14)15/h1-2,4,7-10H,3,5-6H2,(H,22,23,27) |
InChI Key |
SKQDPOJDEIDTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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